molecular formula C4H9ClN2O B14799405 3-Amino-4-methylazetidin-2-one;hydrochloride

3-Amino-4-methylazetidin-2-one;hydrochloride

Cat. No.: B14799405
M. Wt: 136.58 g/mol
InChI Key: HTTZRCWORMLBJP-UHFFFAOYSA-N
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Description

(3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are significant in medicinal chemistry due to their biological activities and potential as intermediates in the synthesis of various pharmaceuticals. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a β-lactam precursor with an amine source under acidic conditions to form the azetidinone ring. The reaction conditions often involve temperatures ranging from 0°C to 50°C and the use of solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of (3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted azetidinones, amine derivatives, and oxo compounds, which can be further utilized in pharmaceutical synthesis.

Scientific Research Applications

(3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including antibacterial and antiviral activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidinone ring can inhibit the activity of certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to the disruption of essential biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-Amino-4-methylazetidin-2-one
  • (3S,4S)-3-Amino-4-ethylazetidin-2-one
  • (3S,4S)-3-Amino-4-phenylazetidin-2-one

Uniqueness

(3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride is unique due to its specific chiral configuration and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it more effective in various applications compared to its analogs.

Properties

IUPAC Name

3-amino-4-methylazetidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c1-2-3(5)4(7)6-2;/h2-3H,5H2,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTZRCWORMLBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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